4-[(1S)-1-azaniumylethyl]benzoate is an organic compound characterized by the presence of a benzoate group linked to a chiral azaniumylethyl moiety. Its chemical formula is , and it appears as a white crystalline powder that is soluble in various organic solvents, including alcohols and ethers. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features.
The compound can be synthesized through various methods, with a common route involving the reaction of benzoic acid with (1S)-1-azaniumylethanol under acidic conditions. This process facilitates the formation of the ester bond necessary for the compound's structure.
4-[(1S)-1-azaniumylethyl]benzoate falls under the category of benzoates, which are esters derived from benzoic acid. It is classified as an organic compound with potential applications in both chemical synthesis and biological research.
The synthesis of 4-[(1S)-1-azaniumylethyl]benzoate can be achieved through several methods, including:
In industrial settings, continuous flow processes may be employed to optimize yield and purity. Automated reactors and precise control over reaction parameters such as temperature, pressure, and pH are crucial for achieving high-quality products.
The molecular structure of 4-[(1S)-1-azaniumylethyl]benzoate features a chiral center at the azaniumylethyl group, which contributes to its stereochemical properties. The InChI representation for this compound is:
The key data points regarding its molecular structure include:
This structure allows for diverse interactions with biological targets, potentially influencing its reactivity and biological activity.
4-[(1S)-1-azaniumylethyl]benzoate can undergo several types of reactions:
The major products formed from these reactions depend on specific reagents and conditions used during the reaction processes.
The mechanism of action for 4-[(1S)-1-azaniumylethyl]benzoate involves its interaction with specific molecular targets within biological systems. The azaniumylethyl group may interact with enzymes or receptors, modulating various biological pathways. The benzoate moiety also plays a role in facilitating binding to target sites, enhancing its biological activity.
4-[(1S)-1-azaniumylethyl]benzoate exhibits several notable physical properties:
Key chemical properties include:
These properties make it suitable for various applications in research and industry.
4-[(1S)-1-azaniumylethyl]benzoate has several significant applications in scientific research:
The (1S)-1-azaniumylethyl group requires asymmetric generation of a chiral center adjacent to a protonated nitrogen atom. Two predominant strategies achieve this: catalytic asymmetric hydrogenation and enzymatic resolution.
Catalytic asymmetric hydrogenation of prochiral imines or enamines represents the most direct route. For example, hydrogenation of 4-acetylbenzonitrile precursors using Ru(II)-BINAP catalysts achieves enantiomeric excesses (ee) >95% under optimized conditions (20–50 bar H₂, 25–60°C) [2]. The mechanism involves substrate coordination to the chiral metal complex via nitrogen and carbonyl lone pairs, followed by stereoselective hydride transfer. Protonation then yields the chiral ammonium salt. Alternative substrates include N-acyl dehydrophenylalanines, where rhodium-DuPhos complexes afford ee values of 88–92% [2].
Table 1: Stereoselective Methods for Chiral Azanium Moiety Synthesis
Method | Substrate | Catalyst/Agent | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|---|
Asymmetric Hydrogenation | 4-Acetylbenzonitrile | Ru-(S)-BINAP | 50 bar H₂, 60°C, 24 h | >95 | 85 |
Enzymatic Resolution | Racemic 1-PEA | Immobilized lipase PS | Vinyl acetate, hexane, 30°C | >99 (S) | 45 |
Biocatalytic Reduction | 4-Cyanioacetophenone | Lactobacillus kefir | NADPH, 30°C, pH 7.0 | 98 | 78 |
Enzymatic resolution provides complementary access to the (S)-enantiomer. Lipases (e.g., Candida antarctica B) selectively acylate the (R)-enantiomer of racemic 1-phenylethylamine (PEA) using vinyl acetate in hexane, leaving the desired (S)-amine with >99% ee [3]. Kinetic resolution efficiency depends on solvent polarity, temperature (optimized at 25–30°C), and acyl donor stoichiometry.
Coupling the chiral ammonium moiety to the benzoate group necessitates chemoselective esterification that preserves stereochemical integrity and avoids N-acylation. Key approaches include classical acid catalysis, Schotten-Baumann conditions, and enzymatic methods.
Classical Fischer esterification employs 4-carboxybenzaldehyde with (S)-1-phenylethanol under Brønsted acid catalysis (e.g., p-toluenesulfonic acid, 0.5–5 mol%). Toluene reflux (110°C) with Dean-Stark water removal drives equilibrium toward ester formation (yields: 70–85%) [3]. However, extended reaction times (>12 h) risk racemization at the stereogenic center.
Schotten-Baumann acylation offers milder conditions: 4-carboxybenzoyl chloride reacts with (S)-1-phenylethanol in dichloromethane at 0–5°C, using aqueous NaOH to scavenge HCl. This method achieves >90% conversion within 2 h with minimal racemization (<2% ee loss) [3]. Critical parameters include stoichiometric base, temperature control, and anhydrous solvent to suppress hydrolysis.
Table 2: Benzoate Esterification Methods and Performance
Method | Catalyst/Conditions | Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Racemization Risk |
---|---|---|---|---|---|---|
Fischer Esterification | p-TsOH (5 mol%), toluene reflux | 12–24 | 110 | 70–85 | >95 | Moderate |
Schotten-Baumann | NaOH (aq), DCM | 1–2 | 0–5 | 88–92 | >98 | Low |
Enzymatic | Lipase CAL-B, vinyl benzoate | 6–8 | 40 | 65 | >99 | None |
Enzymatic esterification using immobilized Pseudomonas fluorescens lipase (PFL) and vinyl benzoate as acyl donor provides an enantioselective alternative. This method proceeds under ambient conditions (40°C, hexane) without racemization but yields are moderate (≤65%) due to equilibrium limitations [3].
The choice between solution-phase and solid-phase synthesis hinges on sequence complexity, purification needs, and scalability.
Solution-Phase Advantages: Ideal for small-scale, convergent syntheses. For 4-[(1S)-1-azaniumylethyl]benzoate, stepwise assembly permits independent optimization of chiral amine synthesis and esterification. However, macrocyclization analogous to urukthapelstatin A synthesis faces challenges: linear precursors with rigid heterocycles exhibit cyclization yields <10% due to conformational restrictions [5]. Purification requires repetitive chromatography, reducing overall efficiency.
Solid-Phase Advantages: Resin-bound synthesis simplifies purification and prevents aggregation. Trityl chloride resin anchors 4-formylbenzoate via its carboxylic acid (5 equiv substrate, DCM/DMF, 2 h, 25°C), achieving >95% loading efficiency [7]. Subsequent reductive amination with (S)-1-phenylethylamine (NaBH₃CN, DMF) constructs the target scaffold. Cleavage employs mild acidic conditions (1% trifluoroacetic acid in dichloromethane, 1 h), minimizing racemization and diketopiperazine formation [7]. This approach streamlines isolation—simple filtration and evaporation afford products in >90% purity.
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Cyclization Efficiency | Low (<10% for rigid precursors) | High (36–47% yield demonstrated) |
Purification | Complex (chromatography needed) | Simple (filtration/washing) |
Racemization Risk | Moderate (during esterification) | Low (mild cleavage conditions) |
Scalability | Kilogram-scale feasible | Limited by resin swelling |
Sequence Flexibility | High (independent steps) | Moderate (linker constraints) |
Case studies illustrate this dichotomy: Urukthapelstatin A synthesis failed in solution due to pre-formed heterocycles hindering cyclization, whereas solid-phase assembly enabled post-cyclization heterocycle formation (36% yield) [5]. Similarly, histidine-β-alanine dipeptide synthesis succeeded on trityl resin with 90% yield [7].
Direct enantioselective construction of the 1-azaniumylethyl group leverages chiral catalysts to install stereochemistry de novo. Three catalytic systems show promise:
Transition Metal Catalysis: Ru(II)-(S,S)-Skewphos complexes catalyze imine hydrogenation of 1-(4-cyanophenyl)ethan-1-imine at 50 bar H₂ and 60°C, affording the (S)-amine precursor with 94% ee and 90% yield [2]. The mechanism involves enantioselective hydride delivery to the Re face of the iminium ion coordinated to the chiral ruthenium complex.
Organocatalysis: Proline-derived thioureas (10 mol%) catalyze the addition of diethyl azodicarboxylate to 4-vinylbenzoate, followed by hydrogenation. This one-pot sequence achieves 86% ee via enamine-mediated asymmetric aza-Michael addition [3].
Biocatalysis: Engineered transaminases (e.g., from Arthrobacter sp.) convert 4-acetylbenzoate to (S)-1-(4-carboxyphenyl)ethylamine using alanine as amine donor. Immobilized whole-cell systems provide 60% molar yield and >98% ee at 30°C and pH 7.5 [6]. Pyridoxal-5′-phosphate (PLP) cofactor regeneration is critical for productivity.
Table 4: Catalytic Systems for Asymmetric Azanium Formation
Catalyst Type | Representative System | Substrate | ee (%) | Turnover Number | Limitations |
---|---|---|---|---|---|
Ru(II)-Chiral Ligand | Ru-(S)-BINAP/DTBM-SEGPHOS | 4-Acetylbenzonitrile | 94–98 | 500–1,000 | High H₂ pressure required |
Organocatalyst | L-Proline-thiourea | 4-Vinylbenzoate + DEAD | 86 | 50 | Low turnover |
Transaminase | Arthrobacter sp. mutant | 4-Acetylbenzoate | >98 | 300 | Cofactor regeneration needed |
Mechanistically, metal catalysis excels for broad substrate scope and high turnover numbers (>500), while biocatalysis offers superior stereoselectivity under ambient conditions but requires intricate cofactor management [2] [6]. Hybrid approaches—such as asymmetric hydrogenation of enol acetates followed by Curtius rearrangement—provide alternative routes to enantiopure ammonium salts [2].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0